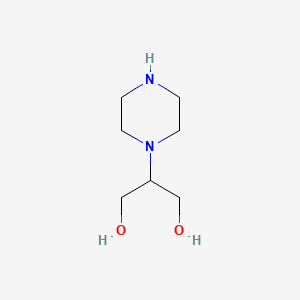
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyridine ring with an indene moiety, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indene carboxylate backbone, followed by the introduction of the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong bases such as sodium hydride or sodium methoxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学研究应用
Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the indene moiety can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds like pyridine-3-carboxylic acid and pyridine-3-methanol share structural similarities with Sodium 5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate.
Indene derivatives: Compounds such as indene-2-carboxylic acid and indene-3-carboxaldehyde are structurally related.
Uniqueness
What sets this compound apart is the combination of the pyridine and indene moieties in a single molecule. This unique structure allows for diverse chemical reactivity and a broad range of applications, making it a valuable compound in various fields of research.
属性
分子式 |
C16H14NNaO2 |
|---|---|
分子量 |
275.28 g/mol |
IUPAC 名称 |
sodium;5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C16H15NO2.Na/c18-16(19)15-8-13-4-3-11(7-14(13)9-15)6-12-2-1-5-17-10-12;/h1-5,7,10,15H,6,8-9H2,(H,18,19);/q;+1/p-1 |
InChI 键 |
DHWIWMHDFSLENZ-UHFFFAOYSA-M |
规范 SMILES |
C1C(CC2=C1C=CC(=C2)CC3=CN=CC=C3)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)











